1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile
Overview
Description
1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C15H19NO2 It is characterized by a cyclohexane ring substituted with a 3,4-dimethoxyphenyl group and a nitrile group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with cyclohexanone in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at elevated temperatures (50-60°C) and is followed by refluxing for several hours . The product is then purified using column chromatography on silica gel.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst is typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in halogenated derivatives or other substituted products.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile is utilized in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Used in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s aromatic ring and methoxy groups contribute to its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)propan-1-one
- 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carboxylic acid
- 1-(3,4-Dimethoxyphenyl)cyclohexane-1-methanol
Comparison: 1-(3,4-Dimethoxyphenyl)cyclohexane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The methoxy groups on the aromatic ring also enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)cyclohexane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-17-13-7-6-12(10-14(13)18-2)15(11-16)8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFYMHWPMTZZPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248361 | |
Record name | 1-(3,4-Dimethoxyphenyl)cyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54802-32-3 | |
Record name | 1-(3,4-Dimethoxyphenyl)cyclohexanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54802-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dimethoxyphenyl)cyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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